An In-Depth Technical Guide to L-Lysyl-L-threonine: Chemical Structure, Properties, Synthesis, and Biological Significance
An In-Depth Technical Guide to L-Lysyl-L-threonine: Chemical Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the dipeptide L-Lysyl-L-threonine (Lys-Thr), delving into its chemical architecture, physicochemical properties, and the scientific principles underpinning its synthesis and characterization. While direct research on this specific dipeptide is limited, this document extrapolates from established principles of peptide chemistry and the known biological roles of its constituent amino acids, L-lysine and L-threonine, to offer valuable insights for researchers in drug development and biochemical sciences.
Introduction: The Significance of Dipeptides in Biological Systems
Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, are far more than mere metabolic intermediates. They can exhibit unique physiological and cell-signaling activities distinct from their constituent amino acids.[1] L-Lysyl-L-threonine, a dipeptide composed of the essential amino acids L-lysine and L-threonine, represents a molecule of interest in understanding peptide metabolism and exploring potential bioactive compounds. L-lysine is a crucial building block for proteins and plays a significant role in various physiological processes, including calcium absorption, collagen formation, and the production of enzymes, antibodies, and hormones.[2] L-threonine is another essential amino acid vital for protein synthesis, immune function, and the maintenance of the central nervous system, cardiovascular system, and liver.[] The covalent linkage of these two amino acids creates a new chemical entity with distinct properties and potential biological functions.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of L-Lysyl-L-threonine is fundamental for any research or application.
Table 1: Chemical Identifiers and Properties of L-Lysyl-L-threonine
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoic acid | [4] |
| Synonyms | Lys-Thr, KT dipeptide, Dipeptide-7 | [4] |
| CAS Number | 97791-84-9 | [4] |
| Molecular Formula | C₁₀H₂₁N₃O₄ | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| Canonical SMILES | CO)NC(=O)N">C@HO | [4] |
| Appearance | Expected to be a white to off-white solid | General peptide properties |
| Solubility | Expected to be soluble in water and other polar solvents | General peptide properties |
Chemical Structure
The chemical structure of L-Lysyl-L-threonine is characterized by a peptide bond formed between the α-carboxyl group of L-lysine and the α-amino group of L-threonine. The resulting molecule possesses a free α-amino group and a side-chain amino group from the lysine residue, and a hydroxyl group on the side chain of the threonine residue. These functional groups are key determinants of the dipeptide's chemical reactivity and potential biological interactions.
Caption: Chemical structure of L-Lysyl-L-threonine.
Synthesis of L-Lysyl-L-threonine
The synthesis of L-Lysyl-L-threonine, like other peptides, can be achieved through either chemical or enzymatic methods. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is the most common and versatile approach for preparing peptides in a laboratory setting.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of amino acids on a solid resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[5]
3.1.1. Core Principles of SPPS
The synthesis of L-Lysyl-L-threonine via SPPS would involve the following key steps:
-
Resin Functionalization: The C-terminal amino acid, L-threonine, is first anchored to a solid support (resin).
-
Deprotection: The Nα-protecting group of the resin-bound threonine is removed.
-
Coupling: The next amino acid, L-lysine (with its Nα and side-chain amino groups protected), is activated and coupled to the deprotected amino group of threonine.
-
Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed.
Caption: General workflow for Solid-Phase Peptide Synthesis of L-Lysyl-L-threonine.
3.1.2. Causality in Experimental Choices: Protecting Group Strategy
The choice of protecting groups is critical to the success of peptide synthesis. For L-Lysyl-L-threonine, which contains multiple reactive functional groups (two α-amino groups, one ε-amino group, one carboxyl group, and one hydroxyl group), an orthogonal protection strategy is essential.
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for protecting the α-amino group. It is stable to acid but readily removed by a mild base (e.g., piperidine), allowing for the selective deprotection of the N-terminus for chain elongation.[1]
-
Side-Chain Protection:
-
Lysine (ε-amino group): The tert-butyloxycarbonyl (Boc) group is typically used to protect the ε-amino group of lysine. It is stable to the basic conditions used for Fmoc removal but can be cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[6]
-
Threonine (hydroxyl group): The hydroxyl group of threonine is often protected with a tert-butyl (tBu) group. Similar to the Boc group, the tBu ether is stable to the Fmoc deprotection conditions and is removed during the final acidolytic cleavage.[6]
-
This Fmoc/tBu strategy ensures that the side chains remain protected throughout the synthesis and are only deprotected simultaneously with the cleavage of the peptide from the resin.
Purification and Characterization
Following synthesis and cleavage, the crude dipeptide must be purified and its identity and purity confirmed.
3.2.1. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides. The crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. The more hydrophobic the peptide, the longer it is retained on the column. L-Lysyl-L-threonine, being a relatively polar dipeptide, would be expected to elute at a lower concentration of organic solvent.
3.2.2. Characterization
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected monoisotopic mass for L-Lysyl-L-threonine (C₁₀H₂₁N₃O₄) is approximately 247.1532 Da.[4]
Biological Significance and Potential Applications
While specific biological activities of L-Lysyl-L-threonine have not been extensively studied, we can infer potential roles based on the functions of its constituent amino acids and related dipeptides.
Metabolic Role
L-Lysyl-L-threonine can be considered an incomplete breakdown product of protein digestion and catabolism.[1] It is likely hydrolyzed into its constituent amino acids, L-lysine and L-threonine, by peptidases in the body, which are then utilized in various metabolic pathways. Studies on other dipeptides, such as Lys-Lys, have shown that they can influence the metabolism of other amino acids.[5]
Potential Bioactivities
-
Immune Modulation: Both lysine and threonine are known to be important for immune function.[2][] Threonine, in particular, is a key component of mucin proteins that form a protective barrier in the gut.[] It is plausible that L-Lysyl-L-threonine could have immunomodulatory effects.
-
Nutraceutical and Pharmaceutical Applications: As a source of two essential amino acids, L-Lysyl-L-threonine could be explored as a component in specialized nutritional formulations or as a pro-drug for targeted delivery of lysine and threonine. The peptide structure may offer advantages in terms of stability and absorption compared to the free amino acids.
Role in Drug Development
The functional groups of L-Lysyl-L-threonine, particularly the free amino and hydroxyl groups, make it a potential candidate for conjugation with drug molecules. This could be a strategy to improve the solubility, stability, or targeting of a therapeutic agent.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and analysis of L-Lysyl-L-threonine based on standard peptide chemistry practices.
Protocol: Solid-Phase Synthesis of L-Lysyl-L-threonine
Materials:
-
Fmoc-L-Thr(tBu)-Wang resin
-
Fmoc-L-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Lysine Coupling:
-
In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH, HOBt, and DIC in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Caption: Step-by-step workflow for the synthesis of L-Lysyl-L-threonine.
Protocol: RP-HPLC Purification and Analysis
Instrumentation and Columns:
-
Analytical and preparative HPLC systems
-
C18 reversed-phase columns
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Analytical HPLC:
-
Inject a small aliquot of the crude peptide onto an analytical C18 column.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Preparative HPLC:
-
Based on the analytical chromatogram, develop a suitable gradient for preparative purification.
-
Inject the remaining crude peptide onto a preparative C18 column.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified L-Lysyl-L-threonine as a white powder.
Conclusion and Future Directions
L-Lysyl-L-threonine stands as a simple yet potentially significant biomolecule. While the current body of literature on this specific dipeptide is sparse, a foundational understanding of its chemical nature and properties can be established through the principles of peptide chemistry. The methodologies for its synthesis, purification, and characterization are well-established and can be readily applied.
Future research should focus on the specific biological evaluation of L-Lysyl-L-threonine. Investigating its stability in biological fluids, its transport across cell membranes, and its potential to elicit specific cellular responses will be crucial in uncovering any unique therapeutic or nutraceutical value it may hold beyond simply being a source of its constituent amino acids. Such studies will not only expand our knowledge of dipeptide biology but could also pave the way for novel applications in drug development and human health.
References
-
Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. PMC. [Link]
-
l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum. PMC. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice | Request PDF. ResearchGate. [Link]
-
Synergistic Photoenzymatic Catalysis Enables Synthesis of a-Tertiary Amino Acids Using Threonine Aldolases. PMC. [Link]
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Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI. [Link]
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Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. PMC. [Link]
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Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. [Link]
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Discovery of lysine post-translational modifications through mass spectrometric detection. NIH. [Link]
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Protein chemical synthesis by serine and threonine ligation. PMC. [Link]
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Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]
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Lysylthreonine | C10H21N3O4 | CID 7010718. PubChem. [Link]
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Regulation of Lysine and Threonine Synthesis. ResearchGate. [Link]
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Amino acid. Wikipedia. [Link]
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L-Threonine. SpectraBase. [Link]
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L-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. ResearchGate. [Link]
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Regulation of Lysine and Threonine Synthesis. Semantic Scholar. [Link]
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Serine/threonine ligation for the chemical synthesis of proteins. ResearchGate. [Link]
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L-(-)-Threonine | C4H9NO3 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]
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Chemical Synthesis of Peptides and Their Biological Applications as Mitochondria-Targeting Chemotherapeutics. -ORCA - Cardiff University. [Link]
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Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
- Amino Acid Derivatives for Peptide Synthesis. [Specific source not provided in search results, but the information is common knowledge in peptide chemistry textbooks and supplier technical notes].
-
bmse000049 L-Threonine at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Engineering photosynthetic production of L-lysine. PMC. [Link]
-
Lysine Biosynthesis. YouTube. [Link]
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- 2. technologynetworks.com [technologynetworks.com]
- 4. Lysylthreonine | C10H21N3O4 | CID 7010718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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